molecular formula C18H27NO5 B2669824 3-(4-formyl-2-methoxyphenoxy)-N-(1-hydroxy-2-methylhexan-2-yl)propanamide CAS No. 2094696-24-7

3-(4-formyl-2-methoxyphenoxy)-N-(1-hydroxy-2-methylhexan-2-yl)propanamide

Cat. No.: B2669824
CAS No.: 2094696-24-7
M. Wt: 337.416
InChI Key: DZEDZGBPQRMTMO-UHFFFAOYSA-N
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Description

3-(4-formyl-2-methoxyphenoxy)-N-(1-hydroxy-2-methylhexan-2-yl)propanamide is an organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including a formyl group, a methoxy group, a hydroxy group, and an amide linkage. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-formyl-2-methoxyphenoxy)-N-(1-hydroxy-2-methylhexan-2-yl)propanamide can be achieved through a multi-step process involving the following key steps:

    Formation of the phenoxy intermediate: The starting material, 4-formyl-2-methoxyphenol, undergoes a nucleophilic substitution reaction with an appropriate halogenated compound to form the phenoxy intermediate.

    Amidation reaction: The phenoxy intermediate is then reacted with 1-hydroxy-2-methylhexan-2-amine under suitable conditions to form the desired amide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-formyl-2-methoxyphenoxy)-N-(1-hydroxy-2-methylhexan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-(4-formyl-2-methoxyphenoxy)-N-(1-hydroxy-2-methylhexan-2-yl)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The presence of multiple functional groups allows for diverse interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(4-formyl-2-methoxyphenoxy)-N-(1-hydroxy-2-methylhexan-2-yl)propanamide: can be compared with other amides and phenoxy derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer specific biological activities or chemical reactivity not observed in simpler analogs.

Properties

IUPAC Name

3-(4-formyl-2-methoxyphenoxy)-N-(1-hydroxy-2-methylhexan-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5/c1-4-5-9-18(2,13-21)19-17(22)8-10-24-15-7-6-14(12-20)11-16(15)23-3/h6-7,11-12,21H,4-5,8-10,13H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEDZGBPQRMTMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CO)NC(=O)CCOC1=C(C=C(C=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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